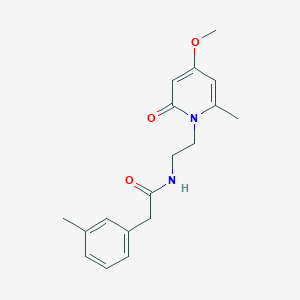

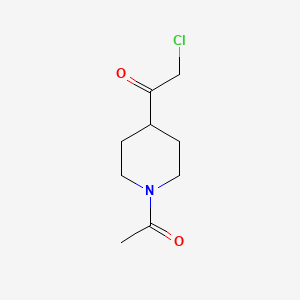

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(m-tolyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(m-tolyl)acetamide, also known as MTEA, is a chemical compound that has gained importance in the field of scientific research due to its potential applications in drug development. MTEA belongs to the class of pyridine derivatives and has been shown to exhibit promising pharmacological properties.

Aplicaciones Científicas De Investigación

Comparative Metabolism of Chloroacetamide Herbicides

This study explores the metabolism of chloroacetamide herbicides, including acetochlor and metolachlor, which share structural similarities with N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(m-tolyl)acetamide. The research indicates a complex metabolic pathway leading to DNA-reactive compounds, with metabolism rates differing significantly between human and rat liver microsomes. This highlights the potential for specific acetamide derivatives to undergo metabolic transformations with implications for their safety and efficacy as agricultural chemicals (Coleman et al., 2000).

Synthesis and Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives

This study outlines the synthesis of various derivatives using citrazinic acid, aiming at antimicrobial applications. The synthesis path involves the creation of aminoamide derivatives, closely related to the acetamide structure , showing significant antibacterial and antifungal activities. Such research underscores the potential for developing new antimicrobial agents from acetamide derivatives (Hossan et al., 2012).

New Approaches for Synthesizing Thiazoles with Antimicrobial Activities

The study demonstrates the synthesis of thiazole derivatives with significant antimicrobial activities, which is relevant for the exploration of acetamide derivatives in pharmaceutical applications. By modifying the core structure, this research provides a pathway for designing new compounds with enhanced antimicrobial properties (Wardkhan et al., 2008).

Solvent Dependence of Inhibition of Intramolecular Charge-Transfer in N-Substituted 1,8-Naphthalimide Derivatives

This investigation focuses on the fluorescence and lasing efficiency of N-substituted 1,8-naphthalimide derivatives, providing insights into the solvent effects on intramolecular charge transfer. The findings are significant for the development of new materials for optoelectronic applications, highlighting the influence of solvent polarity and acidity on the performance of acetamide-based compounds (Martin et al., 1996).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Histone Methyltransferase EZH2 . EZH2 is the catalytic engine of the Polycomb Repressive Complex 2 (PRC2), which plays a major role in transcriptional silencing by installing methylation marks on lysine 27 of histone 3 .

Mode of Action

The compound acts as a potent and selective inhibitor of EZH2 . It binds to EZH2 and inhibits its enzymatic activity, preventing the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-NH2 group of H3K27 . This inhibition disrupts the formation of trimethylation of H3K27 (H3K27me3), which is crucial for the silencing of targeted genes .

Biochemical Pathways

The inhibition of EZH2 affects the PRC2 pathway, which is responsible for the transcriptional silencing of genes. By preventing the formation of H3K27me3, the compound disrupts the modification of chromatin structure that serves to repress transcription . This can lead to the reactivation of previously silenced genes, potentially reversing certain disease processes, particularly oncogenesis .

Pharmacokinetics

It has been reported that the compound demonstrates robust antitumor effects in a karpas-422 xenograft model when dosed at 160 mg/kg bid . This suggests that the compound has favorable ADME properties that allow it to reach its target in vivo and exert its therapeutic effects.

Result of Action

The result of the compound’s action is the disruption of gene silencing mediated by the PRC2 complex. This can lead to changes in gene expression patterns, which can have profound effects at the molecular and cellular levels . In the context of cancer, this could potentially lead to the reactivation of tumor suppressor genes and the inhibition of tumor growth .

Propiedades

IUPAC Name |

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-13-5-4-6-15(9-13)11-17(21)19-7-8-20-14(2)10-16(23-3)12-18(20)22/h4-6,9-10,12H,7-8,11H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXZCBZDRROXRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCCN2C(=CC(=CC2=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[2,2-difluoro-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B2933585.png)

![3-allyl-8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933586.png)

![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2933587.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2933598.png)

![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2933602.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2933603.png)

![1-Cycloheptyl-3-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)urea](/img/structure/B2933604.png)

![N-(2,4-difluorophenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2933606.png)

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2933608.png)